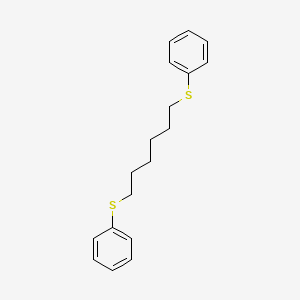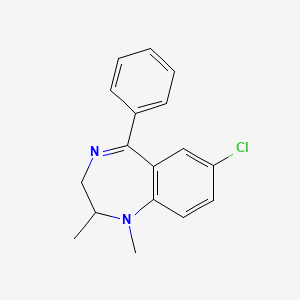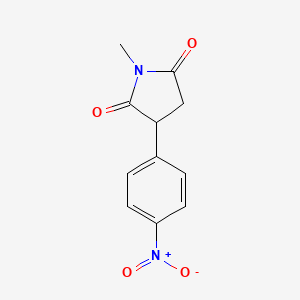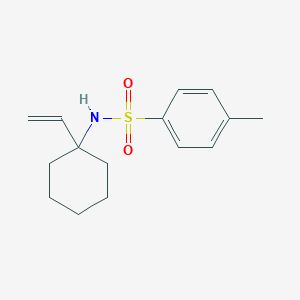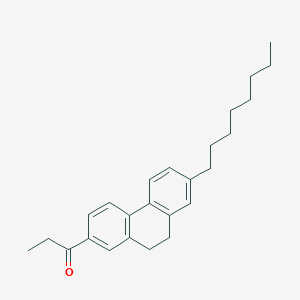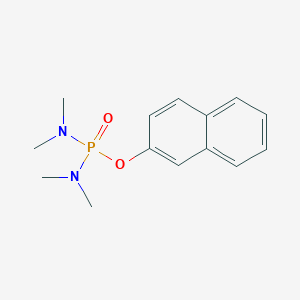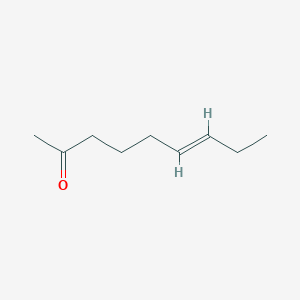
6E-Nonen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6E-Nonen-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond located at the sixth carbon atom in the E-configuration. This compound is known for its role as a biosynthetic precursor in the production of pheromones in certain bark beetles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6E-Nonen-2-one can be synthesized through various methods. One common approach involves the telomerization of butadiene with phenol, followed by hydroboration and oxidation . The reaction conditions typically include the use of bis(dibenzylideneacetone)palladium as a catalyst, and the process is carried out in a benzene solvent at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6E-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6E-Nonen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of pheromone biosynthesis in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 6E-Nonen-2-one involves its role as a precursor in the biosynthesis of pheromones. In bark beetles, the compound is converted to endo- and exo-brevicomin, which are essential for communication and mating behaviors . The molecular targets and pathways involved include enzymatic reactions that facilitate the conversion of this compound to these pheromones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6Z-Nonen-2-one: Another isomer with the double bond in the Z-configuration.
6E-Nonen-1-ol: An alcohol derivative of 6E-Nonen-2-one.
Brevicomin: A pheromone produced from this compound.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of pheromones in certain bark beetles. Its E-configuration and ketone functional group make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-non-6-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+ |
InChI-Schlüssel |
TVHAWOPAFXXIQM-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C/CCCC(=O)C |
Kanonische SMILES |
CCC=CCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


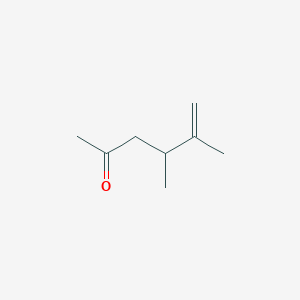
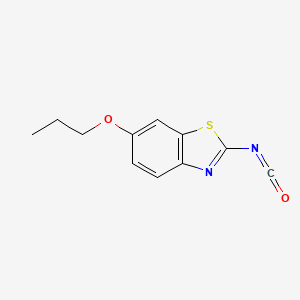
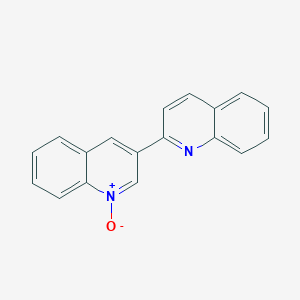
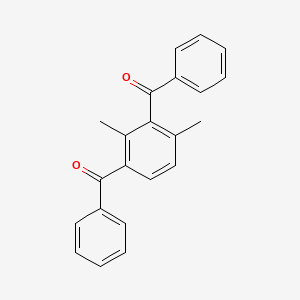
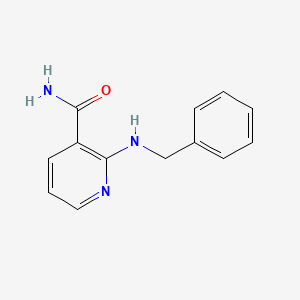
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
